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Compound of Interest

Compound Name: (6-Methoxypyridin-2-YL)methanol

Cat. No.: B151914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-2-YL)methanol is a key heterocyclic building block employed in the

synthesis of a variety of bioactive molecules. Its pyridine core, substituted with a methoxy and a

hydroxymethyl group, provides a versatile scaffold for creating compounds with significant

therapeutic potential. Notably, this reagent is instrumental in the development of selective

positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1

mAChR), a critical target for the treatment of cognitive deficits associated with neurological

disorders like Alzheimer's disease and schizophrenia.

The methoxy group can influence the molecule's physicochemical properties, such as

lipophilicity and metabolic stability, while the hydroxymethyl group offers a reactive handle for

various chemical transformations. This allows for the systematic modification of the core

structure to optimize potency, selectivity, and pharmacokinetic profiles of the resulting bioactive

compounds.

Featured Application: Synthesis of M1 Muscarinic
Receptor Positive Allosteric Modulators (PAMs)
A significant application of (6-Methoxypyridin-2-YL)methanol and its derivatives is in the

synthesis of M1 PAMs featuring an isoindolin-1-one core. These molecules have demonstrated

high potency and selectivity for the M1 receptor, offering a promising therapeutic strategy by
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enhancing the effect of the endogenous neurotransmitter acetylcholine without direct receptor

activation, which can reduce the risk of side effects.

The general synthetic strategy involves the coupling of the (6-methoxypyridin-2-yl)methylamine

moiety, derived from (6-Methoxypyridin-2-YL)methanol, with a suitably substituted benzoic

acid derivative, followed by an intramolecular cyclization to form the characteristic isoindolin-1-

one scaffold.

M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that

primarily signals through the Gq pathway.[1][2][3] Upon binding of acetylcholine, the receptor

activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[1][2] PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses into the cytoplasm and

binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium

(Ca2+).[1] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC) and

other downstream effectors, leading to various cellular responses. M1 PAMs enhance this

signaling cascade in the presence of acetylcholine.

Plasma Membrane

Cytosol

M1 Receptor Gq Protein
Activates

Phospholipase C
(PLC)

Activates
PIP2

Hydrolyzes

IP3

DAG

Ca²⁺ ReleaseTriggers

Cellular Response
Activates

(with Ca²⁺)

Leads to

Acetylcholine Binds

M1 PAM

Enhances
binding

Click to download full resolution via product page

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Quantitative Data on M1 PAMs with a (6-Methoxypyridin-
2-YL) Moiety
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The following table summarizes the in vitro pharmacological data for a selection of M1 PAMs

incorporating the (6-methoxypyridin-2-yl) structural motif. The data highlights the potency

(EC50) and selectivity of these compounds.

Compound ID M1 EC50 (nM)
M2-M5
Receptor
Activity (µM)

ACh Fold-Shift Reference

ML137 830 > 30 > 3-fold [4]

VU0453595 Potent PAM
Highly selective

vs. M2-M5
Not specified [5]

PF-06767832
Potent PAM-

Agonist

Devoid of M2/M3

activity
Not specified [6]

Experimental Protocols
Synthesis of (6-Methoxypyridin-2-YL)methanol
This protocol describes the reduction of a 6-methoxypyridine-2-carboxylic acid ester to the

corresponding alcohol.

Materials:

6-methoxypyridine-2-carboxylic acid methyl ester

Anhydrous methanol

Sodium borohydride (NaBH₄)

Water

Brine

Dichloromethane (DCM)

2-Propanol
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Magnesium sulfate (MgSO₄)

Nitrogen gas

Round-bottom flask

Magnetic stirrer

Ice bath

Rotary evaporator

Procedure:

Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous methanol in

a round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride (3.0 eq) to the cooled solution while stirring.

Maintain the reaction at 0 °C for 30 minutes.

Allow the reaction to warm to room temperature and continue stirring for 1 hour.

Quench the reaction by the careful addition of water.

Concentrate the mixture using a rotary evaporator to remove the methanol.

Dilute the residue with brine and extract three times with a 2:1 mixture of dichloromethane

and 2-propanol.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield (6-Methoxypyridin-2-YL)methanol.

Representative Synthesis of a 2-((6-methoxypyridin-2-
yl)methyl)isoindolin-1-one based M1 PAM
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This multi-step protocol outlines a general route for the synthesis of an isoindolin-1-one

containing M1 PAM, starting from (6-Methoxypyridin-2-YL)methanol.

(6-Methoxypyridin-2-YL)methanol Step 1: Conversion to Amine
(e.g., via mesylation and azide displacement/reduction) (6-Methoxypyridin-2-yl)methanamine Step 2: Reductive Amination

with 2-Formylbenzoic acid 2-(((6-methoxypyridin-2-yl)methyl)amino)methyl)benzoic acid Step 3: Intramolecular Amidation
(Cyclization)

2-((6-methoxypyridin-2-yl)methyl)isoindolin-1-one
(M1 PAM Core)

Click to download full resolution via product page

Caption: Synthetic workflow for an M1 PAM.

Step 1: Synthesis of (6-Methoxypyridin-2-yl)methanamine

This step involves the conversion of the primary alcohol to an amine. This can be achieved

through various methods, such as conversion to a mesylate or tosylate followed by

displacement with an azide and subsequent reduction.

Step 2: Reductive Amination with 2-Formylbenzoic acid

Materials:

(6-Methoxypyridin-2-yl)methanamine

2-Formylbenzoic acid

Methanol

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

Acetic acid (catalytic amount)

Round-bottom flask

Magnetic stirrer

Procedure:
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To a solution of (6-Methoxypyridin-2-yl)methanamine (1.0 eq) and 2-formylbenzoic acid (1.0

eq) in methanol, add a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1 hour.

Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

Continue stirring at room temperature overnight.

Quench the reaction with water and adjust the pH to neutral with a saturated sodium

bicarbonate solution.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain 2-(((6-methoxypyridin-2-

yl)methyl)amino)methyl)benzoic acid.

Step 3: Intramolecular Amidation (Cyclization)

Materials:

2-(((6-methoxypyridin-2-yl)methyl)amino)methyl)benzoic acid

Thionyl chloride (SOCl₂) or a coupling agent like HATU

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure (using a coupling agent):
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Dissolve 2-(((6-methoxypyridin-2-yl)methyl)amino)methyl)benzoic acid (1.0 eq) in anhydrous

DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

Stir the reaction mixture at room temperature overnight.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the final 2-

((6-methoxypyridin-2-yl)methyl)isoindolin-1-one.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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